![molecular formula C12H15ClN2O3 B15273317 (2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)
(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid is a chemical compound that features a pyridine ring substituted with a chlorine atom and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid typically involves the reaction of 4-chloropyridine with appropriate amines and carboxylic acids. One common method involves the use of Grignard reagents to introduce the pyridine ring, followed by chlorination and subsequent formylation to introduce the formamido group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the formamido group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of pyridine derivatives.
Scientific Research Applications
(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative of pyridine with similar reactivity but fewer functional groups.
4-Chloropyridine: Another chlorinated pyridine with different substitution patterns and reactivity.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyridine rings but different functional groups and biological activities.
Uniqueness
(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its formamido group and the specific positioning of the chlorine atom on the pyridine ring differentiate it from other similar compounds, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H15ClN2O3 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
(2S)-2-[(4-chloropyridine-2-carbonyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(2)5-10(12(17)18)15-11(16)9-6-8(13)3-4-14-9/h3-4,6-7,10H,5H2,1-2H3,(H,15,16)(H,17,18)/t10-/m0/s1 |
InChI Key |
DKNDWNDGLDQVLJ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=NC=CC(=C1)Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
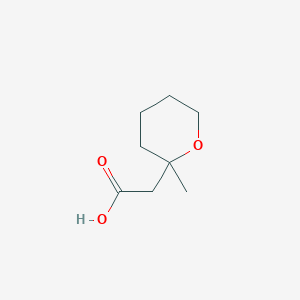

![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
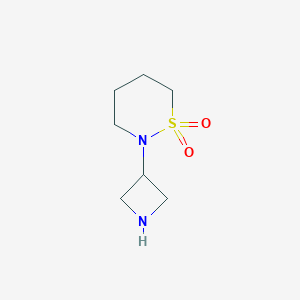

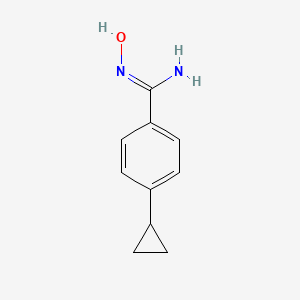
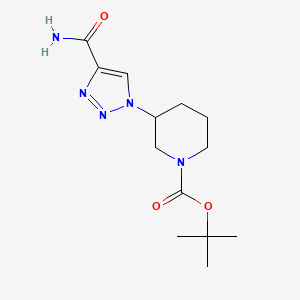

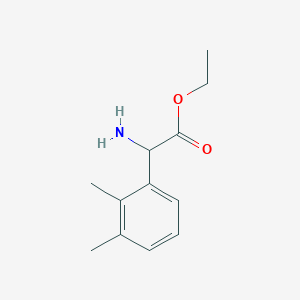
![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)
![1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
